molecular formula C19H19N7O2 B2683205 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one CAS No. 2034506-33-5

2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B2683205
CAS No.: 2034506-33-5
M. Wt: 377.408
InChI Key: HLSCPUGBOGVAPK-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and triazolopyrazine intermediates, followed by their coupling through piperazine linkage. Common reagents include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, this compound might be explored for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.

Industry

In industry, it could find applications in the development of new materials, such as polymers or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzoxazole derivatives, triazolopyrazine derivatives, and piperazine-linked molecules. Examples include:

  • 2-(1,2-benzoxazol-3-yl)-1-(4-piperazin-1-yl)ethan-1-one
  • 1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(1,2-benzoxazol-3-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)ethan-1-one lies in its combination of multiple heterocyclic structures, which may confer distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2/c1-13-21-22-19-18(20-6-7-26(13)19)25-10-8-24(9-11-25)17(27)12-15-14-4-2-3-5-16(14)28-23-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSCPUGBOGVAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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